molecular formula C23H32N4O4S2 B2719910 2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-64-8

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2719910
CAS No.: 533906-64-8
M. Wt: 492.65
InChI Key: SRZTVPHEQPLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H32N4O4S2 and its molecular weight is 492.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Pathways

Research in the field has explored the synthesis of complex thieno[2,3-d]pyrimidine and related heterocycles, which share a structural resemblance or synthetic pathway relevance to the compound . For example, Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the versatility of thieno[2,3-b]pyridine derivatives as synthons for constructing more complex heterocyclic frameworks Bakhite, Al‐Sehemi, & Yamada, 2005.

Antimicrobial Applications

Further, the antimicrobial properties of thienopyrimidine derivatives highlight their potential in addressing microbial resistance. Bhuiyan et al. (2006) presented the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, indicating their pronounced antimicrobial activity Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006.

Antiproliferative Activity

The antiproliferative activity of thieno[2,3-b]pyridines against various cancer cell lines, as demonstrated by Van Rensburg et al. (2017), also underscores the significance of these compounds in the development of new therapeutic agents targeting cancer Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017.

Advanced Materials

Additionally, the synthesis of polymers and advanced materials from heterocyclic compounds, as explored by Saxena et al. (2003), shows the utility of such organic frameworks in creating novel materials with specific properties Saxena, Rao, Prabhakaran, & Ninan, 2003.

Molecular Docking and In Vitro Screening

The exploration of novel pyridine and fused pyridine derivatives for their binding energies and antimicrobial, as well as antioxidant activity, by Flefel et al. (2018), represents an intersection of computational chemistry and bioactivity screening, further illustrating the compound's relevance Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2/c1-5-13-26-14-12-18-19(15-26)32-23(20(18)22(29)24-4)25-21(28)16-8-10-17(11-9-16)33(30,31)27(6-2)7-3/h8-11H,5-7,12-15H2,1-4H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZTVPHEQPLJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.